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molecular formula C20H26O2S B8498721 Ethyl 5-[5-(3-phenylpropyl)thiophen-2-yl]pentanoate CAS No. 101336-13-4

Ethyl 5-[5-(3-phenylpropyl)thiophen-2-yl]pentanoate

Cat. No. B8498721
M. Wt: 330.5 g/mol
InChI Key: OSHHFFHZFZVNLU-UHFFFAOYSA-N
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Patent
US04705802

Procedure details

3 g of 5-[5-(3-phenylpropyl)-thien-2-yl]-valeric acid are dissolved in 10 ml of ethanol and the solution is saturated with HCl gas. The solution is stirred at room temperature for 24 hours and concentrated in vacuo. Purification by column chromatography (silica gel/hexane/ethyl acetate).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][C:10]2[S:14][C:13]([CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH2:23](O)[CH3:24]>>[C:1]1([CH2:7][CH2:8][CH2:9][C:10]2[S:14][C:13]([CH2:15][CH2:16][CH2:17][CH2:18][C:19]([O:21][CH2:23][CH3:24])=[O:20])=[CH:12][CH:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCC1=CC=C(S1)CCCCC(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica gel/hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(=CC=CC=C1)CCCC1=CC=C(S1)CCCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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